(Methoxycarbonylsulfamoyl)triethylammonium hydroxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxycarbonylsulfamoyl)triethylammonium hydroxide typically involves the reaction of triethylamine with methoxycarbonylsulfamoyl chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(Methoxycarbonylsulfamoyl)triethylammonium hydroxide undergoes various types of chemical reactions, including:
Dehydration Reactions: It is commonly used as a dehydration agent for secondary and tertiary alcohols, diols, amino alcohols, and sugars.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxycarbonylsulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Dehydration Reactions: Common reagents include secondary and tertiary alcohols, diols, amino alcohols, and sugars.
Substitution Reactions: Common nucleophiles include amines, thiols, and other nucleophilic species.
Major Products Formed
Dehydration Reactions: The major products are alkenes, ketones, or aldehydes, depending on the starting material.
Substitution Reactions: The major products are the substituted derivatives of the starting material.
Scientific Research Applications
(Methoxycarbonylsulfamoyl)triethylammonium hydroxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Methoxycarbonylsulfamoyl)triethylammonium hydroxide involves the activation of the methoxycarbonylsulfamoyl group, which facilitates the removal of water molecules from the substrate. This activation is achieved through the formation of a reactive intermediate that undergoes elimination to form the desired product . The molecular targets and pathways involved include the hydroxyl groups of alcohols and the amino groups of amino alcohols .
Comparison with Similar Compounds
Similar Compounds
Triethylammonium Sulfate: Used as a protic ionic liquid with applications in electrocatalysis and fuel cells.
Triethyl Orthoformate: Used in one-pot reactions with amines for the synthesis of various organic compounds.
Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide: Used as an ionic liquid with good conductivity and electrochemical stability.
Uniqueness
(Methoxycarbonylsulfamoyl)triethylammonium hydroxide is unique due to its powerful dehydration capability, making it highly effective in the synthesis of complex organic molecules. Its ability to act as a dehydration agent for a wide range of substrates sets it apart from other similar compounds .
Properties
IUPAC Name |
triethyl(methoxycarbonylsulfamoyl)azanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S/c1-5-10(6-2,7-3)15(12,13)9-8(11)14-4/h5-7H2,1-4H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHOWEKUVWPFNR-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)S(=O)(=O)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N2O4S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29684-56-8 |
Source
|
Record name | (Methoxycarbonylsulfamoyl)triethylammonium Hydroxide Inner Salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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